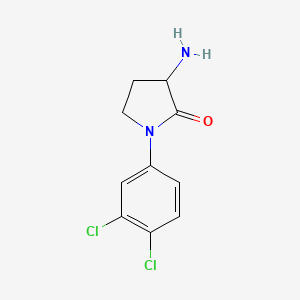

3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one

Overview

Description

“3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one” is a pyrrolidinone derivative . Its molecular weight is 245.11 . It has been of significant interest as a potential therapeutic agent due to its various pharmacological properties.

Synthesis Analysis

Pyrrolidines can be synthesized in good to excellent yields through a variety of methods . For example, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis

The molecular formula of “this compound” is C10H10Cl2N2O . The InChI code is 1S/C10H10Cl2N2O/c11-7-2-1-6 (5-8 (7)12)14-4-3-9 (13)10 (14)15/h1-2,5,9H,3-4,13H2 .Chemical Reactions Analysis

Pyrrolidines can be synthesized through various chemical reactions . For example, the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 245.11 . The storage temperature is room temperature .Scientific Research Applications

3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one has been used in a variety of scientific research applications, including in the study of enzyme reactions, drug metabolism, and the effects of chirality on the behavior of molecules. It has also been used to investigate the effects of chirality on the absorption, distribution, and metabolism of drugs, as well as in the synthesis of other compounds.

Mechanism of Action

Target of action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The targets of these compounds can vary widely depending on the specific functional groups and stereochemistry of the molecule .

Mode of action

The mode of action would depend on the specific target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical bonds and intermolecular forces .

Biochemical pathways

Without specific information on the compound’s target and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a wide range of biological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its physicochemical properties. Compounds with a pyrrolidine ring are generally well absorbed and distributed due to their lipophilic nature .

Result of action

The molecular and cellular effects of the compound would depend on its specific target and mode of action. In general, compounds with a pyrrolidine ring can have a wide range of effects, from modulating enzyme activity to interacting with cell receptors .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound’s activity might be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its interaction with its target .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one in lab experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, its chirality can make it difficult to separate from its enantiomer, and its solubility in water can vary depending on the pH of the solution.

Future Directions

There are a number of potential future directions for the use of 3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one in scientific research. These include further investigation of its effects on drug metabolism, its potential use in the synthesis of other compounds, and its potential use as an inhibitor of other enzymes. In addition, further research could be done on its effects on inflammation and bacterial growth. Finally, further research could be done on its potential use as a chiral selector in chromatographic techniques.

Safety and Hazards

properties

IUPAC Name |

3-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O/c11-7-2-1-6(5-8(7)12)14-4-3-9(13)10(14)15/h1-2,5,9H,3-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQDZBZXNKWKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline](/img/structure/B1526786.png)

![7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B1526787.png)

![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)

![2-[3-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B1526793.png)